6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-3-2-11(16)6-12(14)15(20)19-5-4-13-10(8-19)7-17-9-18-13/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFDBUXNSVVEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl derivatives with pyrido[4,3-d]pyrimidine precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions, using reagents such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields.
Major Products: The major products formed depend on the type of reaction, such as oxides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution
Scientific Research Applications
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry: The compound’s derivatives are explored for their potential use in materials science and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Pyrido[4,3-d]pyrimidine Derivatives
*Calculated molecular formula: C₁₆H₁₄ClN₃O₃.
Substituent Effects
- Electron-Donating Groups (OCH₃, Ethoxy): The 2-OCH₃ in the target compound and ethoxy in ’s derivative may increase solubility but reduce membrane permeability due to higher polarity .
- Aromatic Substituents (Benzyl, Trimethylbenzoyl): Benzyl and trimethylbenzoyl groups (–12) introduce steric bulk, which could influence target selectivity .
Computational Insights
- HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidine analogs () show ΔE values of 3.91–4.10 eV, correlating with charge-transfer efficiency. Similar studies for pyrido[4,3-d]pyrimidines are lacking but could predict reactivity .
- Molecular Electrostatic Potential (MEP): The 5-Cl and 2-OCH₃ groups in the target compound may create nucleophilic (OCH₃) and electrophilic (Cl) sites, influencing ligand-receptor interactions .
Biological Activity
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 249.65 g/mol. Its structure features a pyrido-pyrimidine core substituted with a chloromethoxybenzoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClN3O2 |
| Molecular Weight | 249.65 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route may include nucleophilic substitutions and cyclizations to form the desired pyrido-pyrimidine structure.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant activity against various bacterial strains.
- Antitumor Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in various models.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate receptor activity related to inflammatory responses or cell growth.
Case Studies and Research Findings
- Antitumor Activity : A study assessed the antiproliferative effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic use .
- Anti-inflammatory Assessment : In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent .
- Microbial Inhibition : Research conducted on various bacterial strains showed that the compound exhibits bactericidal effects at certain concentrations, supporting its use as an antimicrobial agent .
Summary of Findings
Q & A
Q. Example Protocol :
Dissolve precursor (0.34 mmol) in dry DMF.
Add NaH (60% in oil) at 0°C, followed by iodomethane.
Stir for 1.5 hours, quench with acetic acid, and purify via TLC .
Basic: How is structural characterization performed for pyrido-pyrimidine derivatives?
Answer:
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion. For example, methoxy groups appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with fused rings .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., observed m/z 244.9359 vs. calculated 244.9355 for C₉H₆ClN₃O) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., 34.10% C observed vs. 34.11% calculated) .
Advanced: How can researchers optimize low yields in multi-step syntheses?
Answer:
Key strategies include:
- Reagent Stoichiometry : Adjusting molar ratios (e.g., using excess ammonium acetate in cyclocondensation reactions to drive equilibrium) .
- Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions during alkylation .
- Chromatographic Refinement : Gradient elution (e.g., CH₂Cl₂/MeOH from 1:199 to 1:99) improves separation of structurally similar byproducts .
Case Study :
In the synthesis of 7-amino-pyrazolo[4,3-d]pyrimidines, yields increased from 49% to 70% by optimizing benzyl chloride equivalents and reaction duration (24 hours at room temperature vs. shorter times) .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
Discrepancies often arise from subtle structural differences. Methodological approaches include:
- Comparative SAR Analysis : Compare analogs with systematic substituent changes. For example:
| Compound | Substituent | Activity | Source |
|---|---|---|---|
| A | 5-Chloro-2-methoxybenzoyl | Antimycobacterial | |
| B | 4-Chlorophenylthio | COX inhibition | |
| C | Piperidin-3-yl | Enzyme inhibition |
- Computational Modeling : Use docking studies to predict binding affinities. For instance, fluorobenzyl groups in C enhance solubility, altering pharmacokinetics .
- In Vitro Validation : Test analogs under standardized assays (e.g., MIC for antimicrobial activity) .
Advanced: What strategies improve regioselectivity in heterocyclic ring formation?
Answer:
Regioselectivity challenges in pyrido-pyrimidine synthesis can be addressed via:
- Directing Groups : Electron-withdrawing groups (e.g., chloro) direct electrophilic substitution to meta/para positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
- Catalytic Systems : Lewis acids like ZnCl₂ can favor specific ring-closure pathways .
Example :
In pyrazolo[4,3-d]pyrimidine synthesis, benzyl chloride regioselectivity at the 2-position was achieved using K₂CO₃ in acetonitrile/DMF, with NOESY NMR confirming spatial proximity of substituents .
Advanced: How to design experiments for analyzing metabolic stability of pyrido-pyrimidine derivatives?
Answer:
- In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and intrinsic clearance (Clₐₙₜ) .
- Metabolite ID : LC-MS/MS identifies oxidation (e.g., methoxy→hydroxy) or glucuronidation products .
- Structural Modifications : Introduce electron-donating groups (e.g., methyl) to block CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
